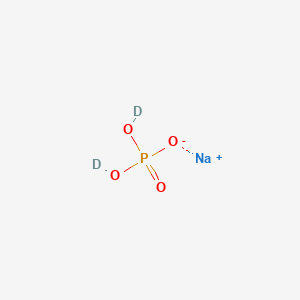
2-氯-1-(3-乙氧基-4-羟基吡咯烷-1-基)丁烷-1-酮
描述
“2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one” is a chemical compound that can be used for pharmaceutical testing .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available .科学研究应用
药理研究和受体结合
涉及吡咯烷衍生物(如4-{3-(4-氯苯基)-3-羟基吡咯烷-1-基}-1-(4-氟苯基)丁烷-1-酮的对映异构体)的研究表明,对多巴胺和血清素受体具有显着的结合亲和力。与DAD2亚型相比,对映异构体对多巴胺D4受体亚型的亲和力更高,表明其在开发针对神经系统疾病的治疗剂中的潜在应用。该化合物在抗精神病功效的动物模型中的功效进一步突出了其潜在的药理应用(Ablordeppey 等人,2006)。
化学合成和改性
具有与“2-氯-1-(3-乙氧基-4-羟基吡咯烷-1-基)丁烷-1-酮”类似官能团的化合物一直是化学合成研究的主题。例如,2-三氟甲基-1H-苯并咪唑的改性证明了此类化合物在合成具有中等抗结核活性的分子的用处。这些研究强调了化学改性在增强生物活性和开发新的合成方法中的重要性(Shchegol'kov 等人,2013)。
分析化学应用
在分析化学领域,带有吡咯烷基部分的化合物已被用作试剂。例如,与本化合物具有相似乙氧基官能团的乙酰乙酸乙酯的偶氮衍生物已被合成用于光度测定镍合金中的铜(II)。该应用证明了此类化合物在开发用于金属离子检测的灵敏且选择性的分析方法中的作用(Makhmudov 等人,2008)。
属性
IUPAC Name |
2-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-7(11)10(14)12-5-8(13)9(6-12)15-4-2/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVYILQOHYAWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OCC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















